2,2-Dimethyl-2'-thiomethylpropiophenone
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Overview
Description
2,2-Dimethyl-2’-thiomethylpropiophenone is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . It is also known by its IUPAC name, 2,2-dimethyl-1-[2-(methylsulfanyl)phenyl]-1-propanone . This compound is characterized by the presence of a thiomethyl group attached to a propiophenone backbone, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2’-thiomethylpropiophenone typically involves the reaction of 2-methylthiobenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dimethyl-2’-thiomethylpropiophenone may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of more efficient catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group attached to the sulfur can be substituted with other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents like methyl iodide or benzyl chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2,2-Dimethyl-2’-thiomethylpropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2’-thiomethylpropiophenone involves its interaction with various molecular targets. The thiomethyl group can participate in nucleophilic or electrophilic reactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropiophenone: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.
2-Methyl-2’-thiomethylpropiophenone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2,2-Dimethyl-2’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a propiophenone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCISCKNRZVMROT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642468 |
Source
|
Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507272-92-6 |
Source
|
Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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